molecular formula C8H9BrN2O B2530039 5-Bromo-2-(cyclopropylmethoxy)pyrimidine CAS No. 1339137-63-1

5-Bromo-2-(cyclopropylmethoxy)pyrimidine

Cat. No. B2530039
CAS RN: 1339137-63-1
M. Wt: 229.077
InChI Key: IPOGGNFPMGFIFL-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are nitrogen-containing heterocyclic compounds that are important in the field of pharmaceuticals and chemical research due to their diverse biological activities and applications in drug synthesis.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the alkylation of the pyrimidine ring or cyclization reactions to form the desired substituted pyrimidine. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization, followed by further reactions to introduce various functional groups, such as phosphonomethoxy groups . Another example is the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor for synthesizing (1,2,3-triazol-1-yl)methylpyrimidine biheterocycles through nucleophilic substitution and click chemistry . Additionally, 5-pyrimidylboronic acid derivatives can be synthesized via lithium-halogen exchange reactions followed by Suzuki cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was studied using density functional theory (DFT) calculations, which provided insights into the molecular geometry, vibrational wavenumbers, and electronic properties . X-ray crystallography can also be used to determine the detailed structures of pyrimidine complexes, as seen in the case of cyclopalladated pyrimidine derivatives .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. Bromination reactions are commonly used to introduce bromo substituents into the pyrimidine ring, as demonstrated in the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives . Suzuki cross-coupling reactions are another key transformation that allows the introduction of heteroaryl groups into the pyrimidine core . Additionally, cyclopalladation reactions can be employed to form mononuclear complexes with pyrimidine ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. For example, the introduction of bromo and cyclopropyl groups can affect the compound's reactivity and potential as a pharmaceutical intermediate. The electronic properties, such as the band gap energy and charge transfer within the molecule, can be evaluated using UV-Vis spectroscopy and computational methods . The chemical shifts in NMR spectroscopy provide information about the electronic environment of the atoms in the molecule .

Scientific Research Applications

Pyrimidine Scaffolds in Medicinal Chemistry

5-Bromo-2-(cyclopropylmethoxy)pyrimidine belongs to the class of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their broad range of therapeutic applications. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms, notable for their incorporation into DNA and RNA, making them essential for life processes. Their structural significance is reflected in their wide-ranging pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects, among others. This section explores the scientific research applications of pyrimidine derivatives, particularly focusing on their relevance to medicinal chemistry and excluding aspects related to drug dosage and side effects.

  • Hybrid Catalysts in Pyrimidine Synthesis : Pyrimidine scaffolds, including structures similar to this compound, have been synthesized using hybrid catalysts. These catalysts facilitate the development of various pyrimidine derivatives through one-pot multicomponent reactions. This approach enhances the bioavailability of pyrimidine cores, which are crucial precursors in medicinal and pharmaceutical industries due to their broad synthetic applications (Parmar, Vala, & Patel, 2023).

  • Anticancer Properties of Pyrimidines : Pyrimidine derivatives exhibit significant anticancer potential. They have been extensively studied and patented for their ability to target various enzymes, receptors, and cellular pathways involved in cancer progression. This highlights their versatility and potential as lead molecules in the development of new anticancer drugs (Kaur et al., 2014).

  • Anti-inflammatory Applications : The synthesis and evaluation of pyrimidine derivatives have also shown promising anti-inflammatory effects. These compounds modulate the expression and activity of key inflammatory mediators, offering potential pathways for developing new anti-inflammatory agents (Rashid et al., 2021).

  • Structural Activity Relationship (SAR) : Understanding the SAR of pyrimidine derivatives is crucial for designing compounds with enhanced pharmacological activities. Studies have shown that specific substitutions on the pyrimidine nucleus can significantly influence their biological activities, providing insights for the synthesis of novel analogs with improved therapeutic profiles (Natarajan et al., 2022).

  • Versatility in Drug Design : The versatility of pyrimidine derivatives in drug design is further emphasized by their role in synthesizing compounds with varied biological activities, including antimicrobial, antiviral, and neuroprotective effects. This underscores the importance of pyrimidine scaffolds in the discovery and development of new drugs for treating a wide array of diseases (JeelanBasha & Goudgaon, 2021).

Safety and Hazards

The safety data sheet for 5-Bromo-2-(cyclopropylmethoxy)pyrimidine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Future Directions

Pyrimidines have been known for their extensive biological activities and are considered important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . Therefore, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOGGNFPMGFIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 607.92 mg (15.20 mmol) of sodium hydride in 50 mL of THF is prepared under argon. A solution of 1.10 g (15.20 mmol) of cyclopropanemethanol in 5 mL of THF is added dropwise. The mixture is stirred for 50 minutes at room temperature. 1 g (5.07 mmol) of 5-bromo-2-chloropyrimidine in 5 mL of THF is then added. The mixture is stirred at room temperature overnight. The reaction mixture is taken up in water and extracted with ethyl acetate. The organic phase is washed with aqueous NaHCO3 solution and with saturated aqueous NaCl solution, dried and evaporated to dryness to give 1.10 g of 5-bromo-2-cyclopropylmethoxypyrimidine, corresponding to the following characteristics:
Quantity
607.92 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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